1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by its unique structure and functional groups
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes or receptors in the cell, leading to a cascade of biochemical reactions .
Mode of Action
It’s known that such compounds typically interact with their targets through processes like free radical reactions, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The effects would likely depend on the specific targets and pathways affected by the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride. These factors could include temperature, pH, and the presence of other compounds or enzymes .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, leading to the modification of protein function. Additionally, the trifluoromethyl group enhances the compound’s stability and reactivity, making it an effective reagent in biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to altered gene expression and cellular metabolism. For instance, the compound can inhibit specific kinases, resulting in changes in phosphorylation patterns and downstream signaling events. These effects can ultimately impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The sulfonyl chloride group reacts with nucleophilic residues in proteins, forming covalent bonds and altering protein function. This modification can inhibit enzyme activity or change protein-protein interactions, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, increasing its efficacy in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can reduce the compound’s efficacy and alter its impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit specific metabolic enzymes, leading to changes in the concentration of key metabolites. These effects can impact cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and specificity in targeting cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target proteins and increase its efficacy in modifying cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethyl-1H-pyrazole as the starting material.
Trifluoromethylation: The pyrazole ring is trifluoromethylated using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Sulfonylation: The trifluoromethylated pyrazole undergoes sulfonylation using chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides.
Reduction: Reduction reactions can be performed to convert the sulfonyl chloride group to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides and sulfonic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Various pyrazole derivatives with different substituents.
Scientific Research Applications
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific combination of functional groups. Similar compounds include:
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Lacks the trifluoromethyl group.
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but different positions of methyl and trifluoromethyl groups.
1,3-Dimethyl-5-trifluoromethyl-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.
Properties
IUPAC Name |
1,3-dimethyl-5-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)12(2)11-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEAPUWAKSQJSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601165481 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365959-08-5 | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365959-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-sulfonyl chloride, 1,3-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601165481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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